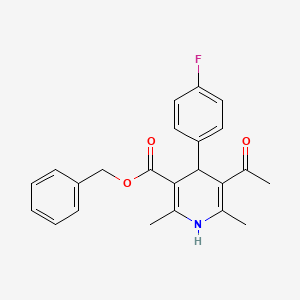

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its complex structure, which includes a benzyl group, an acetyl group, a fluorophenyl group, and a dihydropyridine ring. Dihydropyridines are well-known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 4-fluorobenzaldehyde, and acetylacetone.

Knoevenagel Condensation: The initial step often involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and acetylacetone in the presence of a base like piperidine, forming an intermediate.

Cyclization: The intermediate undergoes cyclization with benzyl alcohol and ammonium acetate under reflux conditions to form the dihydropyridine ring.

Esterification: Finally, the product is esterified using benzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s properties.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a calcium channel blocker. Its ability to modulate calcium ion flow makes it a candidate for research in cardiovascular therapies.

Medicine

In medicine, derivatives of dihydropyridine compounds are explored for their antihypertensive and anti-anginal properties. This compound’s structural similarity to known drugs makes it a subject of interest for developing new therapeutic agents.

Industry

Industrially, the compound’s derivatives are used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance.

Wirkmechanismus

The mechanism of action of Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine derivative with a longer half-life, used for similar indications.

Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate stands out due to its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl group can enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic profiles.

Biologische Aktivität

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by its unique structure which plays a crucial role in its biological activity. The presence of various functional groups such as the acetyl and fluorophenyl moieties enhances its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

- Mechanism of Action : The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis and disruption of cell wall integrity. This is consistent with findings that suggest similar mechanisms in related dihydropyridine derivatives .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Gram-positive bacteria range from 15.625 μM to 62.5 μM, indicating significant antibacterial potency .

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species:

- Efficacy : In vitro studies reveal that it significantly reduces biofilm formation in Candida albicans by approximately 75%, outperforming standard antifungal agents like fluconazole .

Antiviral Activity

Emerging research indicates potential antiviral properties against HIV-1:

- Screening Results : Compounds structurally similar to this compound have shown promising results in inhibiting HIV replication .

Case Studies

- Study on Antibacterial Properties : A recent study evaluated the antibacterial effects of various dihydropyridine derivatives, including this compound. The results indicated that this compound was one of the most effective against MRSA strains compared to other tested compounds .

- Antifungal Efficacy Assessment : In another study focusing on antifungal activity, the compound was tested against clinical isolates of C. albicans and exhibited a significant reduction in biofilm formation, suggesting its potential application in treating fungal infections .

Eigenschaften

IUPAC Name |

benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO3/c1-14-20(16(3)26)22(18-9-11-19(24)12-10-18)21(15(2)25-14)23(27)28-13-17-7-5-4-6-8-17/h4-12,22,25H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHFVNGOTJXVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.